molecular formula C22H15F3N2O3 B2628926 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922109-33-9

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2628926
CAS No.: 922109-33-9
M. Wt: 412.368
InChI Key: PGAPULLPHYOJEJ-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of a trifluoromethyl group and a benzamide moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Oxidation to Form the Ketone:

    Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazepine ring.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, etc.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases, such as neurological disorders or cancers.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity and specificity, while the oxazepine core might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide moiety but different core structures.

Uniqueness

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is unique due to the combination of its dibenzo[b,f][1,4]oxazepine core and the trifluoromethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-12-6-8-19-17(10-12)27-21(29)15-11-13(7-9-18(15)30-19)26-20(28)14-4-2-3-5-16(14)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAPULLPHYOJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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